4-iodo-N,N,3-trimethylaniline
Description
Overview of Key Research Domains Pertaining to 4-iodo-N,N,3-trimethylaniline
While direct academic literature focusing exclusively on this compound is limited, its key research applications can be inferred from its chemical structure and the well-established reactivity of related compounds. As a substituted iodoaniline, its primary research domain is as a versatile building block in synthetic organic chemistry.
The compound possesses an electron-rich aromatic ring, a feature conferred by the strong electron-donating dimethylamino group and the moderately donating methyl group. This electronic character, combined with the reactive C-I bond, makes it an ideal candidate for various palladium-catalyzed cross-coupling reactions. Research in this area would likely involve using this compound to introduce the N,N,3-trimethylanilino moiety into larger, more complex molecules.
The synthesis of its direct analogue, 4-bromo-N,N,3-trimethylaniline, has been reported, achieving a high yield and confirming its structure via NMR spectroscopy. wku.edu This suggests that this compound could be similarly prepared via direct iodination of N,N,3-trimethylaniline, a reaction that is often highly efficient for activated aromatic systems. rsc.orgwku.edu
Given that the parent N,N,3-trimethylaniline is a precursor for kinase inhibitors, a primary research application for its iodinated derivative would be in medicinal chemistry and drug discovery. usbio.netusbio.net The C-I bond serves as a synthetic handle to append other molecular fragments, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Historical Perspective on the Synthesis and Reactivity of Substituted Anilines
The history of substituted anilines is deeply connected to the birth of the modern chemical industry in the 19th century. Aniline (B41778) itself was first isolated in the 1820s, and its industrial-scale production became a reality in the mid-1800s. Early methods for preparing substituted anilines often involved direct electrophilic substitution on the aniline ring or, more commonly, the nitration of a substituted benzene (B151609) followed by reduction. oakwoodchemical.com Two landmark reduction methods from this era are the Zinin reaction (1842), which used sulfides to reduce nitroarenes, and the Béchamp reduction (1854), which employed iron metal in acidic conditions. oakwoodchemical.com These stoichiometric methods were workhorses of chemical synthesis for many decades.
A significant leap in synthetic methodology came with the development of catalytic approaches. The 20th century saw the rise of catalytic hydrogenation using transition metals like nickel, platinum, and palladium, which offered cleaner and more efficient routes to anilines from nitro compounds.
The late 20th and early 21st centuries witnessed a revolution in the synthesis of substituted anilines with the advent of transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, first reported in the 1990s, allows for the direct formation of anilines from aryl halides or triflates and an amine, using a palladium catalyst. This method provides exceptional control over the structure of the resulting aniline and tolerates a wide variety of functional groups. More recent developments have expanded the toolbox to include copper-catalyzed acs.org and even gold-catalyzed methods for aniline synthesis, further enhancing the scope and efficiency of these transformations. These modern catalytic systems have largely replaced the classical methods for the synthesis of complex, highly functionalized anilines in academic and industrial research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
4-iodo-N,N,3-trimethylaniline |
InChI |
InChI=1S/C9H12IN/c1-7-6-8(11(2)3)4-5-9(7)10/h4-6H,1-3H3 |
InChI Key |
SINBTIMJVFMCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)I |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Iodo N,n,3 Trimethylaniline
Precursor-Based Synthetic Approaches to 4-iodo-N,N,3-trimethylaniline
The synthesis of this compound can be envisioned through the construction of the C-N bond using precursor molecules that already contain the requisite iodine and methyl substituents on the aromatic ring. Cross-coupling reactions are a cornerstone of modern organic synthesis for forming such bonds.
Utilization of Aromatic Halides and Amines in Cross-Coupling Protocols
Cross-coupling reactions provide a powerful means to form C-N bonds by reacting an aryl halide with an amine in the presence of a metal catalyst.
The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has broad applicability due to its tolerance of a wide range of functional groups. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
For the synthesis of this compound, a plausible approach would be the reaction of 1,4-diiodo-2-methylbenzene with dimethylamine. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction. rug.nlacsgcipr.org Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance catalyst activity. youtube.com
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Bromide | Primary/Secondary Amines | Pd(dba)₂ / BINAP or DPPF | NaOt-Bu | Toluene | 80-110 | Good to Excellent |
| Aryl Chloride | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | High |
| Aryl Triflates | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | Excellent |
This table presents generalized conditions for Buchwald-Hartwig amination reactions with various aryl halides and amines, illustrating the types of catalytic systems employed.
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. studylib.netlibretexts.org While the primary application of the Sonogashira reaction is not the synthesis of the aniline (B41778) itself, this compound can serve as a substrate for further functionalization. The reaction's mild conditions make it suitable for complex molecule synthesis. rsc.org
The mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) complex occurs, followed by transmetalation from the copper acetylide and reductive elimination to form the coupled product. The copper cycle involves the deprotonation of the terminal alkyne by a base and the formation of a copper(I) acetylide. libretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov
The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl. libretexts.org This makes this compound an excellent candidate for such transformations.
Table 2: Examples of Sonogashira Coupling with Aryl Iodides
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. | Yield (%) |
| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | N/A | 120 °C | >99 |
| 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | KF | DMAc | 60 °C | High |
| Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | Good to Excellent |
This table provides examples of Sonogashira coupling reactions with various iodo-substituted aromatic compounds, highlighting different catalytic systems and conditions.
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-catalyzed methods for C-N bond formation. researchgate.net Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides. acs.org The general procedure often involves a Ni(0) catalyst, which can be generated in situ from a Ni(II) precursor, a ligand (often a phosphine or an N-heterocyclic carbene), and a base. orgsyn.org
The application of nickel catalysis to the synthesis of this compound could involve the reaction of 1,4-diiodo-2-methylbenzene with dimethylamine. The reactivity of aryl iodides is generally high in nickel-catalyzed reactions. dntb.gov.ua
Table 3: General Conditions for Nickel-Catalyzed Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) |
| Aryl Chlorides | Primary/Secondary Amines | Ni(COD)₂ / DPPF | NaOt-Bu | Toluene | 70-100 |
| Aryl Sulfamates | Various Amines | Ni(COD)₂ / SIPr·HCl | K₃PO₄ | 1,4-Dioxane | 80 |
| Aryl Halides | Anilines | Ni(II) / Thioxanthen-9-one (photocatalyst) | N/A | N/A | RT |
This table outlines general conditions for nickel-catalyzed amination reactions, showcasing the versatility of nickel catalysts with different aryl electrophiles.
Nucleophilic Substitution Reactions in Aniline Synthesis
Nucleophilic aromatic substitution (SNA) is another fundamental reaction for the formation of C-N bonds. nih.gov This reaction typically requires an aromatic ring that is activated by strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (a halide). mdpi.com The mechanism proceeds through a two-step addition-elimination process involving a Meisenheimer complex intermediate. rsc.org
The synthesis of this compound via an SNA pathway is less straightforward due to the lack of strong electron-withdrawing groups on the benzene (B151609) ring. The presence of electron-donating methyl and dimethylamino groups would disfavor this type of reaction. However, under certain conditions, such as with highly reactive diaryliodonium salts or in specific heterocyclic systems, nucleophilic aromatic substitution can occur with less activated substrates. diva-portal.org
Regioselective Introduction of Iodine and N-Alkylation
An alternative synthetic strategy involves the sequential introduction of the iodo and N,N-dimethyl groups onto a pre-existing aniline or toluene scaffold. This approach relies on the ability to control the regioselectivity of the reactions.
One plausible pathway begins with the regioselective iodination of N,N,3-trimethylaniline (N,N-dimethyl-m-toluidine). The directing effects of the amino and methyl groups are crucial in determining the position of iodination. The strongly activating and ortho, para-directing dimethylamino group would likely direct the incoming electrophilic iodine to the para position, yielding the desired 4-iodo product. Various iodinating agents can be employed, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine. uky.edu The iodination of dimethylaniline to produce 4-iodo-N,N-dimethylaniline is a known and efficient reaction. wikipedia.org
A second pathway involves the N-alkylation of a pre-functionalized aniline, such as 4-iodo-3-methylaniline. chemicalbook.commyskinrecipes.com The N,N-dimethylation of the primary amino group can be achieved using various methylating agents. A common method is the use of an excess of methyl iodide. juniperpublishers.com Other N-methylation techniques include the use of formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) or other methylating agents like dimethyl sulfate or dimethyl carbonate. nih.gov
Table 4: Methods for Regioselective Iodination and N-Alkylation
| Reaction | Substrate | Reagents | Key Features |
| Iodination | Dimethylaniline | I₂ | Direct iodination to form 4-iodo-N,N-dimethylaniline. |
| Iodination | Chlorinated Anilines | Ag₂SO₄ / I₂ | Provides reasonable regioselectivity. uky.edu |
| Iodination | Electron-rich Aromatics | NIS / catalytic Trifluoroacetic Acid | Mild conditions and high yields. |
| N-Alkylation | Aniline | Excess Methyl Iodide | Forms N,N-dimethylaniline. |
| N-Alkylation | Arylamines | [¹¹C]Methyl Iodide / Solid Base | Rapid methylation. nih.gov |
| N-Alkylation | 2-Iodoanilines | Formalin / Sodium Cyanoborohydride | Reductive amination to form N,N-dimethylanilines. |
This table summarizes various methods for the regioselective iodination of aromatic compounds and the N-alkylation of anilines, which are key steps in the alternative synthetic routes to this compound.
Diazotization-Iodination Procedures from Aryl Amines
The replacement of a primary aromatic amino group with iodine via a diazonium salt intermediate is a classic and reliable method for the synthesis of aryl iodides. This process, often related to the Sandmeyer reaction, involves two main steps: diazotization of the primary amine followed by displacement of the diazonium group with an iodide ion.
The diazotization step involves treating a primary aryl amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is generally unstable and is used immediately in the subsequent step. organic-chemistry.org
For the synthesis of a precursor to this compound, one would start with an appropriately substituted aniline, such as 4-amino-N,N,3-trimethylaniline. The amino group at the 4-position would be converted to a diazonium salt.
The second step is the iodination, where the diazonium group (-N₂⁺) is replaced by an iodine atom. This is typically achieved by introducing a source of iodide ions, most commonly potassium iodide (KI), to the diazonium salt solution. tpu.ru The reaction proceeds with the evolution of nitrogen gas to yield the corresponding aryl iodide.
Recent advancements in this methodology focus on milder and more environmentally friendly conditions. For instance, one-pot diazotization-iodination procedures have been developed using reagents like p-toluenesulfonic acid (p-TsOH) with NaNO₂ and KI in solvents like acetonitrile at room temperature. organic-chemistry.org Other green chemistry approaches utilize solid acid catalysts, such as sulfonic acid-based cation-exchange resins or silica sulfuric acid, in aqueous or solvent-free conditions, which simplifies product isolation and reduces hazardous waste. tpu.ruijcce.ac.irresearchgate.net
| Reagent System | Conditions | Advantages |
| NaNO₂ / Strong Acid (HCl, H₂SO₄) + KI | 0-5 °C, Aqueous | Traditional, well-established method |
| NaNO₂ / p-TsOH / KI | Room Temperature, Acetonitrile | Milder conditions, one-pot procedure organic-chemistry.org |
| NaNO₂ / Cation-Exchange Resin / KI | Room Temperature, Water | Green, reusable catalyst, simple workup researchgate.net |
| NaNO₂ / Acidic Ionic Liquid / NaI | Room Temperature, Grinding | Mild, stable diazonium salts, good yields ijcce.ac.ir |
This table presents various reagent systems for diazotization-iodination reactions applicable to the synthesis of aryl iodides from aryl amines.
N-Methylation Approaches for Aromatic Amines and Derivatives
N-methylation is a fundamental transformation for installing one or more methyl groups onto the nitrogen atom of an amine. In a plausible synthetic route to this compound, this step would involve the dimethylation of a primary amine precursor, such as 4-iodo-3-methylaniline.
Various catalytic systems have been developed for the N-methylation of anilines, often using methanol as an inexpensive, readily available, and sustainable C1 source. Ruthenium(II) and Iridium(I) complexes have shown high efficiency in catalyzing this transformation. acs.orgacs.org The reaction mechanism typically involves the oxidation of methanol to formaldehyde, condensation with the amine to form an imine or enamine, followed by reduction of the intermediate to the methylated amine.
For example, aniline derivatives can be effectively N-methylated using a ruthenium catalyst with cesium carbonate (Cs₂CO₃) as a base in methanol at elevated temperatures. acs.org Studies have shown that both electron-donating and electron-withdrawing groups on the aniline ring are generally well-tolerated, leading to good to excellent yields of the N-methylated products. acs.orgacs.org
| Catalyst / Reagent | C1 Source | Conditions | Key Features |
| Iridium(I)-NHC Complex / Cs₂CO₃ | Methanol | 110 °C (383 K) | High conversion and selectivity for mono-N-methylation acs.org |
| Ruthenium(II) Complex / Cs₂CO₃ | Methanol | 120-140 °C | Broad substrate scope, high yields for various anilines acs.org |
This table summarizes modern catalytic approaches for the N-methylation of aromatic amines using methanol as the methyl source.
Direct and Indirect Halogenation Techniques for Aromatic Systems
Direct iodination of an aromatic ring through electrophilic aromatic substitution is a primary strategy for synthesizing aryl iodides. For the synthesis of this compound, this approach would involve the direct iodination of the precursor N,N,3-trimethylaniline.
The substituents already present on the aromatic ring dictate the position of the incoming electrophile. The dimethylamino group (-N(CH₃)₂) is a powerful activating group and is ortho-, para-directing. The methyl group (-CH₃) is a weaker activating group, also ortho-, para-directing. In N,N,3-trimethylaniline, the directing effects of both groups reinforce each other, strongly favoring substitution at the C4 (para to the dimethylamino group) and C6 (ortho to the dimethylamino group) positions. Due to steric hindrance from the adjacent methyl group at C3, electrophilic attack is overwhelmingly favored at the C4 position.
Molecular iodine (I₂) itself is a weak electrophile, so direct iodination often requires an activating agent or an oxidizing agent to generate a more potent iodinating species, such as the iodonium ion (I⁺). mdma.ch A variety of reagent systems have been developed for the effective iodination of electron-rich aromatic compounds like N,N-dimethylanilines. mdma.chwikipedia.org
Common methods include:
Iodine with an Oxidizing Agent: Reagents like nitric acid, hydrogen peroxide, or silver salts (e.g., silver sulfate) can be used with I₂ to facilitate the reaction. nih.gov
Iodine Monochloride (ICl): ICl is a polarized molecule that acts as a source of I⁺ and is an effective iodinating agent for activated aromatic rings.
Potassium Iodide/Potassium Iodate: A mixture of KI and KIO₃ in the presence of acid generates an electrophilic iodine species in situ, providing an environmentally benign method for iodination. mdma.ch This system has been shown to be highly effective for the para-iodination of N,N-dimethylaniline, resulting in excellent yields. mdma.ch
| Reagent | Substrate | Key Outcome |
| I₂ | Dimethylaniline | Efficient iodination to form 4-iodo-N,N-dimethylaniline wikipedia.org |
| KI / KIO₃ / Acid | N,N-dimethylaniline | Effective and high-yielding para-iodination mdma.ch |
| Thallium(III)-trifluoroacetate then KI | Aniline | Specific synthesis of p-iodo-aniline researchgate.net |
| Ag₂SO₄ / I₂ | Chlorinated anilines | Preferential para-iodination nih.gov |
This table highlights different reagents used for the direct and indirect iodination of aniline and its derivatives.
Retrosynthetic Analysis: Conceptual Framework for this compound Synthesis Design
Retrosynthetic analysis is a technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. This is achieved by conceptually breaking bonds (disconnections) to reveal potential precursor molecules (synthons and their synthetic equivalents). For this compound, several logical disconnections can be proposed, leading to different synthetic strategies.
Route A: C-I Bond Disconnection
The most straightforward disconnection is breaking the carbon-iodine bond.
Disconnection: C(aryl)—I
Precursor: N,N,3-trimethylaniline
Forward Synthesis: This route corresponds to a direct electrophilic aromatic substitution (iodination) on the N,N,3-trimethylaniline ring. As discussed in section 2.2.3, the strong activating and para-directing nature of the dimethylamino group makes this a highly feasible and regioselective approach. The key challenge is selecting an appropriate iodinating agent that provides high yield and selectivity for the desired 4-iodo isomer.
Route B: C-N Bond Disconnection (N-Methylation)
Another valid approach is to disconnect the N-methyl bonds.
Disconnection: N—CH₃
Precursor: 4-iodo-3-methylaniline
Forward Synthesis: This strategy involves the synthesis of 4-iodo-3-methylaniline first, followed by exhaustive N-methylation of the primary amino group to install the two methyl groups. This corresponds to the N-methylation approaches detailed in section 2.2.2. The precursor, 4-iodo-3-methylaniline, could itself be synthesized via the diazotization-iodination of 3-methyl-4-aminotoluene or by direct iodination of m-toluidine (3-methylaniline).
Route C: C-N Bond Disconnection (Diazotization)
A third pathway involves disconnecting the bond between the aromatic ring and the nitrogen atom, which conceptually leads back to a diazonium salt precursor.
Disconnection: C(aryl)—N(CH₃)₂ (via diazonium salt)
Precursor: 4-amino-N,N,3-trimethylaniline
Forward Synthesis: This route would begin with a suitable precursor that is then converted to 4-amino-N,N,3-trimethylaniline. The primary amino group at the C4 position would then be subjected to the diazotization-iodination procedure described in section 2.2.1 to install the iodine atom. This route is generally more complex than Routes A and B due to the multiple steps required to prepare the specific amino-substituted precursor.
Based on this analysis, Route A (direct iodination) and Route B (N-methylation of an iodinated precursor) represent the most practical and efficient strategies for the synthesis of this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "4-iodo-N,N,3-trimethylaniline". Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic and methyl protons are expected. The protons on the aromatic ring will appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The N,N-dimethyl group will produce a singlet, while the aryl-methyl group will also appear as a singlet, though at a different chemical shift.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating N,N-dimethyl group and the electron-withdrawing, heavy iodine atom. The carbons of the three methyl groups will appear in the upfield region of the spectrum.
NMR is also a powerful technique for monitoring the progress of reactions that form "this compound". By taking time-course NMR spectra of the reaction mixture, the disappearance of reactant signals and the concurrent appearance and increase in the intensity of product signals can be tracked. This allows for the determination of reaction kinetics and endpoint. For instance, in a methylation reaction to form the N,N-dimethyl group, the signals corresponding to the precursor aniline (B41778) can be monitored as they are replaced by the characteristic N-methyl signals of the product. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures such as N,N,3-trimethylaniline and other iodo-anilines.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | ¹H | 6.5 - 7.5 | Multiplets |
| N(CH₃)₂ | ¹H | ~2.9 | Singlet |
| Ar-CH₃ | ¹H | ~2.3 | Singlet |
| C-I | ¹³C | ~90 | Singlet |
| Aromatic CH | ¹³C | 110 - 140 | Singlets |
| C-N | ¹³C | ~150 | Singlet |
| N(CH₃)₂ | ¹³C | ~40 | Singlet |
| Ar-CH₃ | ¹³C | ~20 | Singlet |
Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of "this compound". It is particularly valuable for identifying the compound in complex mixtures and for detecting transient intermediates during its synthesis.
In a typical electron ionization (EI) mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its exact molecular mass. The high mass of the iodine atom makes this peak particularly distinctive. The isotopic pattern of the molecular ion can also provide confirmation of the presence of iodine.
Fragmentation analysis is key to confirming the structure. The molecular ion of "this compound" can undergo characteristic fragmentation pathways, such as the loss of a methyl group (M-15), the loss of the iodine atom, or cleavage of the dimethylamino group. These fragmentation patterns serve as a molecular fingerprint, aiding in the structural confirmation of the product and the identification of related impurities or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing reaction mixtures. rsc.orgresearchgate.net
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M]⁺ | 261.03 | Molecular Ion |
| [M-CH₃]⁺ | 246.01 | Loss of a methyl group |
| [M-I]⁺ | 134.10 | Loss of an iodine atom |
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "this compound" displays a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.
Key characteristic absorptions include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C stretching vibrations within the aromatic ring, and C-N stretching vibrations of the tertiary amine. The presence of the carbon-iodine bond can also be identified by its characteristic absorption in the far-infrared region of the spectrum. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine. nist.govdocbrown.infodocbrown.info
This technique is useful for a quick verification of the product's identity and for monitoring reactions by observing the appearance or disappearance of key functional group absorptions. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Aromatic | C-H stretch | 3100 - 3000 |
| Alkyl | C-H stretch | 3000 - 2850 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Tertiary Amine | C-N stretch | 1250 - 1020 |
| Aryl Iodide | C-I stretch | 600 - 500 |
Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring
Chromatographic methods are essential for the separation, purification, and analysis of "this compound" from reaction mixtures and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions and for determining the purity of a compound. youtube.com A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), typically a mixture of nonpolar and polar organic solvents.
The components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. For "this compound", the progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction. The purity of the final product can be assessed by the presence of a single spot. Visualization is often achieved using a UV lamp, as aromatic compounds typically absorb UV light.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For "this compound", GC can be used for both qualitative and quantitative analysis. nih.gov The sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. sigmaaldrich.com
For quantitative analysis, a known amount of an internal standard is added to the sample. The peak areas of the analyte and the internal standard are then compared to a calibration curve to determine the exact concentration of "this compound" in the sample. This method provides high accuracy and precision, making it suitable for final purity assessment. rsc.orgresearchgate.net
Column chromatography is a preparative technique used to purify larger quantities of "this compound". rsc.org It operates on the same principles as TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude product mixture is loaded onto the top of the column and an eluent (mobile phase), often a mixture of solvents like hexane and ethyl acetate, is passed through the column. rsc.org
The components of the mixture travel through the column at different rates, leading to their separation into distinct bands. Fractions are collected as the eluent exits the column, and those containing the pure desired product (as determined by TLC analysis of the fractions) are combined. The solvent is then removed by evaporation to yield the purified "this compound".
High Resolution Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) for Molecular Studies
Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering a specific "fingerprint" based on a compound's chemical structure and composition. nih.govibsen.com This method relies on the inelastic scattering of monochromatic light, known as Raman scattering. optica.org When laser light interacts with a molecule, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the specific vibrational frequencies of the molecule's bonds, which are influenced by factors such as bond strength, atomic mass, and molecular geometry. upenn.edu
High-resolution Raman spectroscopy provides highly specific data, enabling the differentiation of compounds with similar structures and the elucidation of subtle structural changes. nih.gov For a molecule like this compound, this technique can precisely identify vibrational modes associated with its key functional groups, including the aromatic ring, the C-N bond of the tertiary amine, the C-I bond, and the methyl groups. The resulting spectrum is a plot of scattered light intensity versus the energy shift (Raman shift), typically measured in wavenumbers (cm⁻¹). optica.org
Studies on substituted anilines demonstrate that specific vibrational modes can be assigned to distinct peaks in the Raman spectrum. For instance, aromatic C-C stretching deformations in aniline derivatives typically appear as sharp, strong peaks in the 1590–1610 cm⁻¹ region, while the C-N stretching of the aromatic amine is often observed around 1288 cm⁻¹. researchgate.net Theoretical approaches, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental data to accurately assign these vibrational modes. researchgate.netresearchgate.net
Table 1: Representative Raman Shifts for Vibrational Modes in Substituted Anilines and Aromatic Compounds
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibration of the C-H bonds on the benzene (B151609) ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the N,N-dimethyl and 3-methyl groups. |
| Aromatic C-C Stretch | 1590 - 1610 | In-plane stretching of the carbon-carbon bonds within the benzene ring. researchgate.net |
| C-H Deformation | 1440 - 1465 | Bending and scissoring vibrations of the methyl groups. nih.gov |
| Aromatic C-N Stretch | 1280 - 1350 | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. researchgate.net |
| Ring Breathing Mode | ~1000 | Symmetric radial expansion and contraction of the benzene ring. |
| N-H Wagging (in primary/secondary amines) | 600 - 700 | Out-of-plane bending of the N-H bond. Significant shifts and enhancements are predicted in SERS upon interaction with metal surfaces. acs.orgresearchgate.net |
| C-I Stretch | 500 - 600 | Stretching vibration of the carbon-iodine bond. |
Note: These are general ranges and the exact position of the peaks for this compound would require specific experimental data.
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variation of Raman spectroscopy that can amplify the Raman signal by factors of up to 10¹⁰ to 10¹¹, enabling the detection of even single molecules. wikipedia.org This enhancement is achieved by adsorbing the analyte molecules onto nanostructured metallic surfaces, typically made of gold or silver. horiba.com The SERS effect arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. encyclopedia.pub
SERS is particularly valuable for structural elucidation at very low concentrations and for monitoring chemical reactions in real-time. researchgate.net Because the enhancement is greatest for molecules in direct contact with or very close to the metal surface, SERS provides specific information about the molecule-surface interaction. researchgate.net For aromatic amines like this compound, the donation of nitrogen lone-pair electrons to the metal surface plays a crucial role in the interaction, which can be observed through significant shifts and intensity changes in the Raman signals of the amino group. acs.org This surface sensitivity makes SERS an ideal tool for studying reaction mechanisms catalyzed by metallic surfaces. researchgate.net Continuous-flow synthesis processes, for example, can be monitored by tracking the decrease in reactant signals and the corresponding increase in product signals over time. nih.gov
Table 2: Comparison of High-Resolution Raman and SERS
| Feature | High-Resolution Raman Spectroscopy | Surface-Enhanced Raman Spectroscopy (SERS) |
|---|---|---|
| Principle | Inelastic scattering of photons by molecular vibrations. upenn.edu | Enhancement of Raman scattering by molecules adsorbed on metallic nanostructures. wikipedia.org |
| Sensitivity | Lower; suitable for bulk samples or high concentrations. | Extremely high; capable of trace analysis and single-molecule detection. wikipedia.org |
| Sample | Can analyze solids, liquids, and gases directly. | Requires analyte to be in close proximity to a SERS-active substrate (e.g., gold or silver nanoparticles). horiba.com |
| Information | Provides a "fingerprint" of the bulk material's molecular structure. ibsen.com | Provides enhanced "fingerprint" and information on molecule-surface interactions. researchgate.net |
| Applications | Structural elucidation, material identification, process monitoring. | Trace chemical detection, bio-sensing, reaction monitoring at surfaces. horiba.comresearchgate.net |
Theoretical and Computational Chemistry: Understanding Molecular Behavior of 4 Iodo N,n,3 Trimethylaniline
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. chemrxiv.org This method is instrumental in predicting various molecular properties of 4-iodo-N,N,3-trimethylaniline, from its geometry to its electronic characteristics.
Elucidation of Molecular Structure and Electronic Properties
DFT calculations are pivotal in determining the optimized molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated. chemrxiv.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. thaiscience.info
Table 1: Calculated Electronic Properties of a Representative Iodoaniline Derivative using DFT
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| Energy Gap (ΔE) | 4.9 eV |
| Ionization Potential | 6.2 eV |
| Electron Affinity | 0.5 eV |
Note: These are representative values for a related iodoaniline compound and are intended for illustrative purposes. Actual values for this compound would require specific calculations.
Computational Modeling of Reaction Mechanisms and Transition States
DFT is also extensively used to model the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most probable reaction pathways. This includes the identification of transition states, which are the high-energy intermediates that govern the rate of a chemical reaction. Understanding the structure and energy of these transition states is fundamental to predicting reaction kinetics and designing more efficient synthetic routes.
Quantum Mechanical Studies of Intramolecular and Intermolecular Interactions
Beyond the basic electronic structure, quantum mechanical studies offer a deeper understanding of the subtle interactions within and between molecules of this compound.
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Table 2: Representative NBO Analysis Data for Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | π*(C-C) | 5.2 |
| σ(C-H) | σ*(C-I) | 1.8 |
| n(I) | σ*(C-N) | 0.9 |
Note: This table illustrates the type of data obtained from an NBO analysis for a substituted aniline (B41778) and is not specific to this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. chemrxiv.org The MEP map of this compound would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The red regions, rich in electron density, are susceptible to attack by electrophiles, while the blue regions, which are electron-deficient, are prone to attack by nucleophiles. thaiscience.info This allows for a qualitative prediction of the molecule's reactivity in various chemical reactions.
Investigations into Halogen Bonding Interactions
The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the C-I bond axis. nih.gov This positive region can interact favorably with a nucleophilic region on another molecule, such as a lone pair of electrons on a nitrogen or oxygen atom. nih.gov Computational studies can quantify the strength and directionality of these halogen bonds, which are crucial in understanding the supramolecular chemistry and crystal packing of this compound. mdpi.com The formation of halogen-bonded complexes can be studied both computationally and spectroscopically. researchgate.net
Predictive Modeling for Reactivity and Optical Properties
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational investigation of this compound. Despite the availability of computational methods to predict molecular behavior, specific studies focusing on the excited state dynamics and nonlinear optical properties of this particular compound are not present in the accessible body of research. While the compound is mentioned as a reagent in synthetic procedures, dedicated computational analyses are currently unavailable.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
There are no published studies applying Time-Dependent Density Functional Theory (TD-DFT) to analyze the excited state dynamics of this compound. Such a study would theoretically involve calculating the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., local excitations, charge transfer) between the ground and various excited states. This information is crucial for understanding the photophysical properties of a molecule, including its absorption and emission characteristics. However, without specific research, any data presented would be purely hypothetical and not based on scientific findings.
Hyperpolarizability Calculations for Nonlinear Optical Responses
Similarly, a search of the scientific literature yielded no specific calculations of the first or second hyperpolarizability (β and γ, respectively) for this compound. These calculations are essential for predicting a molecule's potential for use in nonlinear optical (NLO) applications, such as frequency doubling or optical switching. The magnitude of hyperpolarizability is influenced by factors like the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation within the molecule. While the structure of this compound, with its dimethylamino donor group and iodo-substituted aromatic ring, suggests potential NLO activity, no computational studies have been performed to quantify this.
Due to the absence of specific research, no data tables with detailed findings on the excited state dynamics or nonlinear optical responses of this compound can be provided.
Applications and Role As a Synthetic Building Block in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
Aryl iodides are crucial synthetic building blocks in organic chemistry, primarily utilized for cross-coupling and related reactions. nih.gov The carbon-iodine bond in compounds like 4-iodo-N,N,3-trimethylaniline is susceptible to various chemical transformations, making it a valuable intermediate. calibrechem.com This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement in the synthesis of complex organic molecules.
The versatility of aryl iodides means they can participate in a wide array of powerful synthetic reactions, including:
Suzuki-Miyaura cross-coupling nih.gov
Sonogashira coupling nih.gov
Mizoroki-Heck reaction nih.gov
Ullmann condensation nih.gov
These reactions enable the iodine atom to be replaced with various functional groups or larger molecular fragments, allowing for the construction of elaborate structures. fiveable.me Therefore, this compound serves as a key scaffold, enabling the precise introduction of the N,N,3-trimethylaniline moiety into a target molecule. This capability is invaluable in the multi-step synthesis of pharmaceuticals, agrochemicals, and other high-value compounds where specific substitution patterns are required for biological activity or material properties. calibrechem.com
Precursor in the Development of Specialty Chemicals
The distinct functionalities within this compound make it an important precursor for a range of specialty chemicals. The aniline (B41778) portion of the molecule can be readily transformed, while the aryl iodide group provides a handle for further diversification.
Anilines are common starting materials for the synthesis of N,N'-chelating ligands, such as β-diketimines (often referred to as NacNacs). These ligands are synthesized through the condensation reaction of an aniline derivative with a 1,3-diketone. mdpi.comresearchgate.net The process typically involves treating a β-diketone with a primary arylamine in the presence of an acid catalyst. researchgate.net
While the N,N-dimethyl substitution in this compound prevents it from directly participating in this specific condensation, the broader class of iodo- and trimethyl-substituted anilines are valuable precursors. The substituents on the aniline ring play a critical role in tuning the steric and electronic properties of the resulting β-diketimine ligand. These properties, in turn, influence the stability, reactivity, and catalytic activity of the metal complexes formed with these ligands.
Substituted anilines are foundational intermediates in the dye industry, particularly for the production of azo dyes. sarex.comnbinno.com Azo dyes, which contain the characteristic N=N double bond, are known for their brilliant colors and are used extensively in textiles, inks, and plastics. sarex.comunb.ca
The synthesis of an azo dye from an aniline precursor involves a two-step process:
Diazotization: The primary amine group of an aniline derivative reacts with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. wpmucdn.com
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling partner, such as another aniline or a phenol, to form the azo compound. unb.ca
Iodoanilines are used in the creation of these dyes, where the iodine atom and other substituents on the aromatic ring can modify the final color and properties like lightfastness. nbinno.com For instance, 2,4,6-trimethylaniline is a known intermediate for acid mordant dyes. google.com
Integration into Functional Materials and Conjugated Systems
The chemical reactivity of this compound makes it a valuable component for integration into functional materials and conjugated systems. The C-I bond is an excellent anchor point for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern materials synthesis. nih.gov
Through reactions like Suzuki or Sonogashira coupling, the this compound unit can be incorporated into polymer backbones or larger π-conjugated systems. nih.gov The electron-donating nature of the dimethylamino group can influence the electronic properties of the resulting material, making it potentially useful for applications in:
Organic electronics sarex.com
Sensors sarex.com
Specialty coatings sarex.com
By strategically placing this building block within a larger molecular framework, researchers can fine-tune the optical and electronic characteristics of the final material.
Emerging Applications in Pharmaceutical and Medicinal Chemistry Research (general for aryl iodides)
Aryl iodides are of significant interest in pharmaceutical and medicinal chemistry due to their synthetic versatility. calibrechem.comnih.gov The iodine atom serves as a "heavy" halogen that can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. nih.gov Furthermore, the ability to easily convert the C-I bond to other functional groups makes it a key feature in drug discovery and development. calibrechem.comfiveable.me
A prominent application for aryl iodides in medicinal chemistry is in the development of radiolabeled imaging agents. nih.gov The non-radioactive iodine atom on a molecule can be replaced with a radioactive isotope of iodine, such as Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I), to create a radiopharmaceutical. nih.govnih.gov
These radiolabeled compounds are used in nuclear medicine imaging techniques like Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov After administration, the radiotracer accumulates in specific tissues or organs. The gamma rays emitted by the decaying iodine isotope are detected by a SPECT camera, allowing for non-invasive visualization and assessment of biological processes or the location of diseases like cancer. nih.govnih.gov Iodine-123 is particularly well-suited for SPECT imaging due to its gamma emission and relatively short half-life of about 13 hours. nih.gov
Future Directions and Emerging Research Avenues in 4 Iodo N,n,3 Trimethylaniline Chemistry
Development of Novel Catalytic Systems for Enhanced Functionalization
Currently, there is no specific literature detailing the development of novel catalytic systems for the functionalization of 4-iodo-N,N,3-trimethylaniline. Research in this area would likely focus on leveraging the iodo-substituent for cross-coupling reactions and the aniline (B41778) core for other transformations.
Advancements in Organocatalysis and Asymmetric Synthesis
No published studies on the application of organocatalysis or asymmetric synthesis specifically involving this compound were found. This remains a potential area for future investigation.
Design of New, Modular, and Tunable Catalyst Scaffolds
There is no information available on the design of new catalyst scaffolds tailored for reactions involving this compound.
Integration of High-Throughput Experimentation and Automation in Synthetic Method Development
While high-throughput experimentation (HTE) is a powerful tool for accelerating reaction optimization, its application to the synthetic method development for this compound has not been documented in the available literature. nih.gov
Exploration of New Reactivity Modes and Unprecedented Transformations
Exploration into new reactivity modes for this compound is an area open for future research. No current studies on unprecedented transformations of this compound are available.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
There is no evidence in the current body of scientific literature of interdisciplinary research focusing on this compound for applications in materials science.
Q & A
Q. What are the established synthetic routes for preparing the precursor N,N,3-trimethylaniline?
N,N,3-Trimethylaniline is synthesized via reductive methylation of 3-methylaniline. A typical procedure involves reacting 3-methylaniline with paraformaldehyde (10 equiv) and NaBH3CN (5 equiv) in acetic acid (0.2 M) under reflux. The crude product is neutralized with ice-cold 40% NaOH, followed by extraction and purification . This method ensures efficient N,N-dimethylation while retaining the 3-methyl substituent.
Q. How is 4-iodo-N,N,3-trimethylaniline synthesized from N,N,3-trimethylaniline?
Iodination of the precursor can be achieved using oxidative iodination protocols. For example, 2-iodosobenzoate acts as an oxidizing agent in the presence of N,N-dimethylaniline as an iodine scavenger at pH 6.4. This method, adapted from analogous systems, directs iodination to the para position relative to the dimethylamino group, yielding this compound . GC-MS is recommended for monitoring reaction progress and purity assessment.
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ ~6.4–7.3 ppm) and methyl groups (δ ~2.3–2.9 ppm). The para-iodo substituent deshields adjacent protons, while the 3-methyl group appears as a singlet .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- GC-MS : Used to validate iodination efficiency and detect byproducts .
Advanced Research Questions
Q. How can iodination regioselectivity be optimized in electron-rich aromatic systems like N,N,3-trimethylaniline?
Para-selectivity is electronically favored, but steric hindrance from the 3-methyl group may reduce yields. Strategies include:
- pH Control : Maintaining slightly acidic conditions (pH 6–7) to stabilize iodinating intermediates .
- Catalytic Systems : Transition metal catalysts (e.g., Pd/S,O-ligand complexes) enhance para-selectivity in similar substrates by directing C–H activation .
- Alternative Oxidants : Replacing 2-iodosobenzoate with hypervalent iodine reagents (e.g., PhI(OAc)2) to improve efficiency .
Q. What challenges arise when using this compound in cross-coupling reactions, and how can they be mitigated?
The steric bulk of the 3-methyl group may slow transmetalation in Suzuki-Miyaura couplings. Solutions include:
- Precatalyst Design : Bulky ligands (e.g., SPhos) enhance reactivity with hindered substrates.
- Microwave Irradiation : Accelerates reaction rates and reduces side-product formation .
- Regioselectivity Control : In oxidative cyclization reactions, steric effects may lead to regioisomer mixtures. Computational modeling (DFT) can predict favorable pathways .
Q. How do electronic and steric effects influence the compound’s reactivity in photoredox catalysis?
- Electronic Effects : The electron-donating dimethylamino group facilitates single-electron oxidation, enabling participation in radical pathways.
- Steric Effects : The 3-methyl group reduces accessibility to the aromatic ring, necessitating optimized photocatalysts (e.g., Eosin Y) with matched redox potentials .
- Applications : Demonstrated in aerobic oxidative cyclization with maleimides, yielding fused heterocycles (e.g., indoloquinolines) .
Q. What methodologies address regioisomer formation in downstream reactions of this compound?
- Chromatographic Separation : Use gradient elution with SiO2 columns (petroleum ether/DCM mixtures) to isolate regioisomers .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities in regioisomeric products .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor the desired isomer .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for N,N,3-Trimethylaniline
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Precursor | 3-Methylaniline | |
| Methylation Reagents | Paraformaldehyde, NaBH3CN, AcOH | |
| Work-up | Neutralization with 40% NaOH, extraction | |
| Yield | 80–90% |
Q. Table 2: Iodination Optimization for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
